molecular formula C6H14OS B13480195 4-Ethoxybutane-1-thiol

4-Ethoxybutane-1-thiol

Cat. No.: B13480195
M. Wt: 134.24 g/mol
InChI Key: SFDUJXRGJSADCD-UHFFFAOYSA-N
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Description

4-Ethoxybutane-1-thiol is an organic compound that belongs to the class of thiols, which are characterized by the presence of a sulfhydryl group (-SH). Thiols are known for their strong and often unpleasant odors. The structure of this compound consists of a butane backbone with an ethoxy group (-OCH2CH3) attached to the fourth carbon and a thiol group (-SH) attached to the first carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxybutane-1-thiol can be synthesized through several methods. One common method involves the reaction of 4-ethoxybutyl bromide with sodium hydrosulfide (NaSH) in an aqueous or alcoholic medium. The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the thiol group.

Another method involves the use of thiourea as a nucleophilic sulfur source. In this method, 4-ethoxybutyl bromide reacts with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxybutane-1-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form 4,4’-dithiodibutane.

    Reduction: Thiols can be reduced to form hydrogen sulfide (H2S) and the corresponding hydrocarbon.

    Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents for thiols include hydrogen peroxide (H2O2) and iodine (I2).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce thiols.

    Nucleophiles: Thiols can react with alkyl halides in the presence of a base to form thioethers.

Major Products Formed

    Disulfides: Oxidation of this compound forms disulfides.

    Hydrocarbons: Reduction of this compound forms hydrocarbons and hydrogen sulfide.

    Thioethers: Substitution reactions can form thioethers.

Scientific Research Applications

4-Ethoxybutane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxybutane-1-thiol involves its reactivity as a thiol. The sulfhydryl group (-SH) can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. In biological systems, thiols can form disulfide bonds, which are important for protein structure and function. The reactivity of the thiol group allows it to interact with various molecular targets and pathways, influencing biochemical processes .

Comparison with Similar Compounds

4-Ethoxybutane-1-thiol can be compared with other similar thiol compounds:

    Butane-1-thiol:

    Ethanethiol: A simpler thiol with a shorter carbon chain, used as an odorant and in organic synthesis.

    Propane-1-thiol: Another thiol with a three-carbon chain, used in various chemical reactions.

The presence of the ethoxy group in this compound makes it unique and can influence its reactivity and applications compared to other thiols .

Properties

Molecular Formula

C6H14OS

Molecular Weight

134.24 g/mol

IUPAC Name

4-ethoxybutane-1-thiol

InChI

InChI=1S/C6H14OS/c1-2-7-5-3-4-6-8/h8H,2-6H2,1H3

InChI Key

SFDUJXRGJSADCD-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCS

Origin of Product

United States

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